molecular formula C12H18N2O B1487141 2-Cyclopropyl-6-neopentylpyrimidin-4-ol CAS No. 2090958-19-1

2-Cyclopropyl-6-neopentylpyrimidin-4-ol

Cat. No.: B1487141
CAS No.: 2090958-19-1
M. Wt: 206.28 g/mol
InChI Key: CMKUQHQGUGGLRG-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-neopentylpyrimidin-4-ol is a synthetic pyrimidine derivative of significant interest in medicinal chemistry and preclinical research. Pyrimidines are a privileged scaffold in drug discovery, known to exhibit a broad spectrum of pharmacological activities. This particular compound features a cyclopropyl substituent at the 2-position and a bulky neopentyl group at the 6-position, a structure designed to explore the impact of steric hindrance and lipophilicity on biological activity and metabolic stability. Research Applications and Value The core pyrimidine structure is a key component in many bioactive molecules. Scientific literature indicates that substituted pyrimidines, similar to this compound, are frequently investigated for their anti-inflammatory properties . These activities are often linked to the compound's potential to inhibit key inflammatory mediators, such as prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and nuclear factor κB (NF-κB) . Furthermore, pyrimidine-based compounds are commonly explored as receptor antagonists for various therapeutic targets, including those involved in neurodegenerative diseases, fibrotic disorders, and cancer . The specific stereoelectronic properties imparted by the cyclopropyl and neopentyl groups make this compound a valuable intermediate for constructing more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. Handling and Safety This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Refer to the Safety Data Sheet for proper handling instructions. Potential hazards may include skin and eye irritation (H315, H319) and specific target organ toxicity upon single exposure (H335) . Researchers should use appropriate personal protective equipment and work in a well-ventilated environment.

Properties

IUPAC Name

2-cyclopropyl-4-(2,2-dimethylpropyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-12(2,3)7-9-6-10(15)14-11(13-9)8-4-5-8/h6,8H,4-5,7H2,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKUQHQGUGGLRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=CC(=O)NC(=N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-6-neopentylpyrimidin-4-ol typically proceeds through a multi-step process involving the construction of the pyrimidin-4-ol core followed by the introduction of cyclopropyl and neopentyl groups at the 2- and 6-positions, respectively.

1.1 Formation of the Pyrimidin-4-ol Core

  • The pyrimidin-4-ol scaffold is commonly synthesized via cyclization reactions involving amidines and β-keto esters or equivalent precursors.
  • This cyclization forms the heterocyclic ring system with a hydroxyl group at the 4-position, which is characteristic of pyrimidin-4-ols.

Introduction of the Cyclopropyl Group at Position 2

  • The cyclopropyl substituent is introduced through cyclopropanation reactions.
  • Common reagents include diazomethane or the Simmons-Smith reagent (a zinc-carbenoid species), which add a cyclopropyl ring to an appropriate precursor.
  • This step requires careful control of reaction conditions to ensure selective cyclopropanation without side reactions.

Introduction of the Neopentyl Group at Position 6

  • The neopentyl group is introduced via nucleophilic substitution reactions.
  • Typically, neopentyl halides (e.g., neopentyl bromide or chloride) act as alkylating agents.
  • The pyrimidin-4-ol intermediate bearing a suitable leaving group at the 6-position undergoes substitution under basic or neutral conditions to attach the bulky neopentyl moiety.

Industrial Production Methods

In industrial settings, the synthesis of this compound is optimized for scalability, yield, and purity:

  • Large-scale reactors are employed to maintain consistent reaction parameters such as temperature, pressure, and mixing.
  • Continuous flow chemistry techniques can be used to improve reaction efficiency, safety, and reproducibility.
  • Green chemistry principles are increasingly adopted to minimize waste and hazardous reagents, for example, by using less toxic solvents and recyclable catalysts.
  • Optimization focuses on maximizing the yield of the target compound while minimizing by-products and purification steps.

Chemical Reactions Analysis

The compound this compound can undergo various chemical transformations, which are relevant both in its synthesis and functional modification:

Reaction Type Common Reagents Typical Conditions Major Products/Outcomes
Oxidation Potassium permanganate, chromium trioxide Acidic medium, controlled temperature Carboxylic acids, aldehydes, ketones
Reduction Lithium aluminum hydride, sodium borohydride Aprotic solvents (e.g., THF), mild heating Alcohols, amines
Nucleophilic Substitution Neopentyl halides, bases (e.g., K2CO3) Aprotic solvents, reflux or room temperature Substituted pyrimidines with neopentyl group

These reactions are critical in modifying or derivatizing the pyrimidin-4-ol core to tailor its chemical and biological properties.

Research Findings and Data Summary

Based on available research and patent literature, the following summarizes key aspects of the preparation methods:

Step Description Key Reagents/Conditions Yield/Notes
Pyrimidin-4-ol core synthesis Cyclization of amidines with β-keto esters Heat, solvents like ethanol or DMF Moderate to high yield, purity critical
Cyclopropyl group introduction Cyclopropanation using diazomethane or Simmons-Smith reagent Zn-Cu couple, CH2I2, low temperature Requires careful control to avoid ring opening
Neopentyl group attachment Nucleophilic substitution with neopentyl halides Base (e.g., K2CO3), aprotic solvent Bulky neopentyl group requires steric consideration

Summary Table of Preparation Methods

Preparation Stage Methodology Reagents/Conditions Advantages Limitations
Pyrimidin-4-ol core formation Cyclization of amidines and β-keto esters Heating in ethanol or DMF Established method, good yields Requires pure precursors
Cyclopropyl group addition Cyclopropanation (Simmons-Smith) Diazomethane or Zn-Cu carbenoid, low temp High selectivity for cyclopropyl Sensitive to reaction conditions
Neopentyl group substitution Nucleophilic substitution Neopentyl halides, base, aprotic solvent Direct alkylation of pyrimidine Steric hindrance challenges
Industrial scale synthesis Continuous flow, green chemistry Optimized reactors, eco-friendly solvents Scalable, sustainable Requires process optimization

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-6-neopentylpyrimidin-4-ol can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and tetrahydrofuran.

  • Substitution: Neopentyl halides, aprotic solvents, and suitable bases.

Major Products Formed:

  • Oxidation: Carboxylic acids, aldehydes, or ketones.

  • Reduction: Alcohols or amines.

  • Substitution: Substituted pyrimidines or other derivatives.

Scientific Research Applications

2-Cyclopropyl-6-neopentylpyrimidin-4-ol has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

  • Biology: The compound can be used to investigate biological processes and pathways, particularly those involving pyrimidine metabolism.

  • Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.

  • Industry: The compound can be utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Cyclopropyl-6-neopentylpyrimidin-4-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to downstream effects on cellular processes. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations:

Lipophilicity : The neopentyl group in the target compound confers significantly higher lipophilicity compared to the methyl (in 2-Chloro-6-methylpyrimidine-4-carboxylic acid) or vinyl (in 2-Cyclopropyl-6-vinylpyrimidin-4-ol) substituents. This property may enhance membrane permeability in biological systems but reduce aqueous solubility.

Reactivity :

  • The hydroxyl group at position 4 in the target compound is less acidic (pKa ~9–10) than the carboxylic acid group (pKa ~2–3) in 2-Chloro-6-methylpyrimidine-4-carboxylic acid, influencing ionization under physiological conditions .
  • The chloro substituent in 2-Chloro-6-methylpyrimidine-4-carboxylic acid enables nucleophilic substitution reactions, whereas the cyclopropyl group in the target compound may participate in ring-opening reactions under specific conditions.

Research Findings and Data Gaps

  • Limited experimental data are available for the target compound, necessitating extrapolation from structural analogs. For example, the solubility of 2-Cyclopropyl-6-neopentylpyrimidin-4-ol in water is expected to be <1 mg/mL based on the neopentyl group’s hydrophobicity, whereas 2-Cyclopropyl-6-vinylpyrimidin-4-ol shows improved solubility (~5 mg/mL) due to reduced steric bulk.
  • Further studies are required to validate reactivity predictions, particularly in catalytic or medicinal chemistry contexts.

Biological Activity

2-Cyclopropyl-6-neopentylpyrimidin-4-ol is a compound of interest due to its potential biological activities, particularly as an inhibitor of certain enzymes involved in metabolic pathways. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives, including this compound, is often influenced by their structural components. The SAR studies provide insights into how modifications to the chemical structure can enhance or diminish biological activity.

Key Findings from SAR Studies

  • Inhibition Potency : The potency of pyrimidine derivatives as inhibitors is often linked to specific substituents on the pyrimidine ring. For instance, the introduction of various groups at the 4-position significantly impacts enzyme inhibition potency .
  • Optimal Substituents : The combination of a cyclopropyl group at R1 and a neopentyl group at R2 has been shown to yield compounds with enhanced inhibitory activity against NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D) compared to other structural analogs .
  • Hydrophobic Interactions : Increased hydrophobic character in substituents correlates with higher binding affinity to target enzymes, suggesting that lipophilicity plays a crucial role in the interaction between the compound and its biological targets .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of NAPE-PLD, which is involved in the biosynthesis of bioactive lipids such as anandamide. The inhibition of this enzyme can lead to decreased levels of endocannabinoids, which may have implications for various physiological processes including pain perception and mood regulation.

Case Studies

  • In Vivo Studies : In animal models, administration of this compound resulted in significant alterations in emotional behavior and pain response, suggesting its potential therapeutic applications in neuropsychiatric disorders .
  • Pharmacokinetics : Studies have shown that this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a manageable half-life, making it a candidate for further development as a therapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeResultReference
NAPE-PLD InhibitionIC50 = 72 nM
Emotional BehaviorAltered in mouse models
PharmacokineticsHigh oral bioavailability

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Cyclopropyl-6-neopentylpyrimidin-4-ol, and how can purity be optimized during synthesis?

  • Methodological Answer : Synthesis typically involves condensation reactions between cyclopropylamine and neopentyl-substituted pyrimidine precursors. Key steps include:

  • Use of protecting groups (e.g., tert-butyldimethylsilyl) to stabilize the hydroxyl group at the 4-position during cyclopropane ring formation .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the compound in >95% purity.
  • Steric hindrance from the neopentyl group may require elevated temperatures (80–100°C) for efficient coupling .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR : 1^1H NMR (DMSO-d6) identifies cyclopropyl protons (δ 0.8–1.2 ppm) and hydroxyl protons (δ 10.2 ppm). 13^{13}C NMR confirms the neopentyl quaternary carbon (δ 35–40 ppm) .
  • Mass Spectrometry : ESI-MS (m/z 249.2 [M+H]+^+) validates molecular weight.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) monitor purity, with retention times compared to structurally similar pyrimidines .

Q. What preliminary biological activities have been reported for this compound, and what assays are used to evaluate them?

  • Methodological Answer :

  • Enzyme Inhibition : Tested against kinases (e.g., EGFR) using fluorescence polarization assays. IC50_{50} values are compared to 2-Amino-6-isopropylpyrimidin-4-ol derivatives, which show moderate inhibition .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa) reveal dose-dependent effects, with neopentyl groups enhancing membrane permeability .

Advanced Research Questions

Q. How do substituents (cyclopropyl vs. isopropyl, neopentyl vs. methyl) influence bioactivity and physicochemical properties?

  • Methodological Answer :

  • Lipophilicity : LogP calculations (ChemAxon) show the neopentyl group increases hydrophobicity by ~1.5 units compared to methyl, improving blood-brain barrier penetration .
  • Bioactivity : Cyclopropyl groups enhance metabolic stability vs. isopropyl analogs, as shown in microsomal stability assays (t1/2_{1/2} > 120 mins) .

Q. What strategies mitigate low yields in Ullmann-type coupling reactions involving sterically hindered neopentyl groups?

  • Methodological Answer :

  • Catalytic Systems : CuI/1,10-phenanthroline in DMF at 120°C improves coupling efficiency (yield increases from 40% to 65%) .
  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hrs to 2 hrs, minimizing thermal degradation .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

  • Methodological Answer :

  • LC-MS/MS : Detects sulfonic acid byproducts (m/z 281.1) formed during sulfonation steps. Limits of quantification (LOQ) are 0.1% using MRM transitions .
  • Derivatization : Reaction with 2,4-dinitrophenylhydrazine (DNPH) enhances UV detection of carbonyl impurities .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Reveal that the 4-hydroxyl group stabilizes transition states via hydrogen bonding, reducing activation energy by 15 kJ/mol .
  • Isotope Labeling : 18^{18}O-tracing confirms hydroxyl group retention during SNAr reactions with amines .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Dynamics Simulations : Predict binding modes to cytochrome P450 enzymes, identifying metabolically labile sites for modification .
  • QSAR Models : Correlate neopentyl chain length with solubility (R2^2 = 0.89) to prioritize derivatives for synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Cyclopropyl-6-neopentylpyrimidin-4-ol

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